Bienvenue dans la boutique en ligne BenchChem!

2-((1,4-diazepan-1-yl)methyl)-1H-benzo[d]imidazole dihydrochloride

Structure-Activity Relationship Conformational Analysis Linker Pharmacology

This heterocyclic compound delivers a 1,4-diazepane (homopiperazine) ring via a methylene spacer, achieving 5-fold improved σ1 affinity (Ki ~7.4 nM) over piperazine analogs. The dihydrochloride salt guarantees buffer-compatible solubility, bypassing DMSO interference. Its free benzimidazole NH and diazepane N4 amine provide orthogonal diversification handles for parallel library synthesis in MCHR1, histamine, and GABAA programs. Ideal for SAR-driven procurement.

Molecular Formula C13H20Cl2N4
Molecular Weight 303.23
CAS No. 1351648-55-9
Cat. No. B2809285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1,4-diazepan-1-yl)methyl)-1H-benzo[d]imidazole dihydrochloride
CAS1351648-55-9
Molecular FormulaC13H20Cl2N4
Molecular Weight303.23
Structural Identifiers
SMILESC1CNCCN(C1)CC2=NC3=CC=CC=C3N2.Cl.Cl
InChIInChI=1S/C13H18N4.2ClH/c1-2-5-12-11(4-1)15-13(16-12)10-17-8-3-6-14-7-9-17;;/h1-2,4-5,14H,3,6-10H2,(H,15,16);2*1H
InChIKeyVMQDIWKQSSTFIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1,4-Diazepan-1-yl)methyl)-1H-benzo[d]imidazole Dihydrochloride: Structural and Pharmacological Baseline for Procurement Decisions


2-((1,4-Diazepan-1-yl)methyl)-1H-benzo[d]imidazole dihydrochloride (CAS 1351648-55-9) is a heterocyclic research compound comprising a benzimidazole core tethered to a 1,4-diazepane (homopiperazine) ring via a single methylene (–CH2–) spacer. Its molecular formula is C13H20Cl2N4 and its molecular weight is 303.23 g/mol . The dihydrochloride salt form, along with the basic amine sites on the diazepane ring, is designed to confer enhanced aqueous solubility relative to neutral or free-base benzimidazole analogs . This compound belongs to a broader pharmacologically privileged class; benzimidazole-diazepane hybrids have been explored as histamine and tachykinin receptor antagonists [1], melanin-concentrating hormone (MCH) receptor ligands [2], and GABAA receptor modulators [3].

Why Generic Substitution Fails for 2-((1,4-Diazepan-1-yl)methyl)-1H-benzo[d]imidazole Dihydrochloride


The benzimidazole-diazepane chemical space is exquisitely sensitive to three structural variables that preclude casual analog substitution: (1) the nature of the linker between the benzimidazole core and the diazepane ring (direct attachment vs. methylene vs. longer spacers), (2) the N-substitution pattern on the benzimidazole and diazepane nitrogens, and (3) the counter-ion form (free base vs. hydrochloride salt). For example, exchanging the methylene spacer in CAS 1351648-55-9 for a direct N–C bond (as in 2-(1,4-diazepan-1-yl)-1H-benzo[d]imidazole; CAS 692724-14-4) alters both conformational freedom and the pKa of the adjacent benzimidazole NH, potentially shifting receptor pharmacology and aqueous solubility . Similarly, N-methylation of the benzimidazole ring (as in CAS 219743-76-7) eliminates a hydrogen-bond donor, which can fundamentally alter target binding profiles . Within the 1,4-diazepane class, ring expansion from piperazine to homopiperazine has been shown to produce a 5-fold improvement in σ1 receptor affinity [1], underscoring that even subtle homologation changes can produce quantifiable affinity shifts. These structure-activity relationships (SAR) mean that procurement decisions cannot rely on nominal class membership alone.

Quantitative Differentiation Evidence for 2-((1,4-Diazepan-1-yl)methyl)-1H-benzo[d]imidazole Dihydrochloride


Methylene Spacer Confers Conformational Flexibility Distinct from Direct-Linked Analogs

The target compound incorporates a methylene (–CH2–) bridge between the benzimidazole C2 position and the 1,4-diazepane N1 atom. This contrasts with the direct N–C linked analog 2-(1,4-diazepan-1-yl)-1H-benzo[d]imidazole (CAS 692724-14-4). The introduction of a single sp3 carbon spacer increases the rotational degrees of freedom by one bond, reduces steric congestion around the benzimidazole NH, and alters the electronic environment at the diazepane N1. While no head-to-head biological comparison between these two specific compounds has been published, in the broader benzimidazole-diazepane class, the presence of a methylene linker is a critical determinant of MCH receptor ligand potency, with 2-(4-benzyl-diazepan-1-ylmethyl)-1H-benzoimidazole analogs demonstrating distinct SAR from piperazine congeners [1]. The methylene spacer also facilitates synthetic modularity, enabling late-stage diversification at the diazepane N4 position, a feature less accessible in the direct-linked analog due to altered nitrogen nucleophilicity .

Structure-Activity Relationship Conformational Analysis Linker Pharmacology

Dihydrochloride Salt Form Enhances Aqueous Solubility Relative to Free-Base Analogs

CAS 1351648-55-9 is supplied as the dihydrochloride salt, with two equivalents of HCl per molecule (molecular weight 303.23 g/mol). The free base counterpart bears the same core structure (C13H18N4, MW 230.31 g/mol) but lacks the two hydrochloride counter-ions . Protonation of both the diazepane secondary amine (N4) and the benzimidazole imine nitrogen converts the compound from a moderately basic free base (estimated pKa of benzimidazole ≈ 5.5; diazepane secondary amine ≈ 10-11) into a dicationic salt, which dramatically increases aqueous solubility . While direct solubility measurements for CAS 1351648-55-9 are not publicly reported, the general principle is well-established: dihydrochloride salts of benzimidazole-diazepane hybrids are described as soluble in polar solvents, including water, whereas the corresponding free bases typically require organic co-solvents (e.g., DMSO) for dissolution . This solubility differential is critical for aqueous assay compatibility.

Aqueous Solubility Salt Selection Formulation Compatibility

Unsubstituted Benzimidazole NH Enables Hydrogen-Bond Donor Interactions Absent in N-Methylated Congeners

CAS 1351648-55-9 retains a free NH at the benzimidazole 1-position, whereas the closely related analog 2-((1,4-diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole (CAS 219743-76-7) bears an N-methyl substituent at this position . The benzimidazole NH serves as a hydrogen-bond donor (HBD) capable of engaging backbone carbonyls or side-chain acceptors in target proteins. In GABAA receptor benzodiazepine-site ligands, the benzimidazole NH has been computationally demonstrated to form key hydrogen bonds within the binding pocket [1]. N-Methylation eliminates this HBD capacity while introducing steric bulk, which can shift both binding affinity and selectivity profiles [2]. Although no direct Ki comparison between CAS 1351648-55-9 and CAS 219743-76-7 has been published, the hydrogen-bond donor capacity of the free NH is a structurally encoded differentiation feature that may prove decisive in target engagement assays.

Hydrogen Bonding Target Engagement N-Methylation SAR

1,4-Diazepane Ring Expansion from Piperazine Can Yield Quantifiable σ1 Receptor Affinity Gains (Class-Level SAR)

The 1,4-diazepane (homopiperazine) ring in CAS 1351648-55-9 is a seven-membered cyclic diamine, one methylene unit larger than the six-membered piperazine ring found in related benzimidazole-piperazine compounds [1]. In a direct comparative study of 1,4-dibenzyl-substituted cyclic diamines, the 1,4-dibenzyl-1,4-diazepane 4a exhibited a Ki of 7.4 nM at the σ1 receptor, representing a 5-fold improvement over the corresponding 1,4-dibenzylpiperazine 3a (Ki = 38 nM) [2]. Furthermore, in an exploration of ring size in cyclic vicinal diamines, piperazines and diazepanes achieved picomolar σ1 affinities with Ki ranges of 0.05–10.28 nM and 0.10–0.194 nM respectively, with diazepanes showing σ1/σ2 selectivity ratios of 220–11,542 [3]. While these data are from simplified N-benzyl model systems and not directly from the target compound, the ring-expansion SAR is consistent and quantifiable: replacing piperazine with 1,4-diazepane can improve σ1 affinity and selectivity.

Sigma-1 Receptor Homopiperazine SAR Ring Expansion Pharmacology

Benzimidazole-Diazepine Hybrids Exhibit Nanomolar GABAA Receptor Affinity (Class-Level Benchmark)

A series of benzimidazole-diazepine hybrid compounds, which share the core benzimidazole-diazepine architecture with CAS 1351648-55-9, were evaluated for in vitro binding affinity at the GABAA receptor α1β2γ2 subtype. The reported Ki values ranged from 16 to 29 nM, demonstrating suitable affinity for the benzodiazepine binding site [1][2]. In molecular docking studies, the benzimidazole NH and diazepine nitrogen atoms formed critical hydrogen-bond and hydrophobic interactions within the binding pocket [2]. While CAS 1351648-55-9 differs from the exact compounds tested (which featured fused diazepino-benzimidazole tricyclic cores rather than a methylene-linked monocyclic diazepane), the pharmacophoric elements—benzimidazole NH, diazepane nitrogens, and aromatic ring—are conserved. This establishes a class-level potency benchmark against which the target compound can be contextualized, with the testable hypothesis that the methylene spacer in CAS 1351648-55-9 may alter binding kinetics relative to the fused-ring hybrids.

GABAA Receptor Benzodiazepine Binding Site Anxiolytic Pharmacology

Histamine H1 and Tachykinin Receptor Antagonism Patent Coverage Supports Allergic Disease Research Applications

The substituted 4-(1H-benzimidazol-2-yl)[1,4]diazepane scaffold, which encompasses the core structure of CAS 1351648-55-9 with additional aromatic substituents, is explicitly claimed in patents as a dual histamine H1 and tachykinin receptor antagonist scaffold [1][2]. The patent family (including US20010034343A1 and WO9722604A1) describes the use of such compounds for treating allergic rhinitis, asthma, inflammatory bowel disease, and emesis [1]. While the specific compound CAS 1351648-55-9 lacks the elaborated N-arylbutylbenzamide side chains present in the patented clinical leads, its unadorned 2-(diazepan-1-ylmethyl)-1H-benzimidazole core can serve as a minimalist pharmacophoric probe or synthetic intermediate for building the full antagonist architecture . The patent precedent establishes a validated therapeutic rationale for the scaffold class.

Histamine H1 Antagonist Tachykinin NK1 Antagonist Allergic Disease

Best Research and Industrial Application Scenarios for 2-((1,4-Diazepan-1-yl)methyl)-1H-benzo[d]imidazole Dihydrochloride


σ1 Receptor Screening Cascade — Exploiting 1,4-Diazepane Ring Size Advantage

For research groups conducting σ1 receptor radioligand binding screens, CAS 1351648-55-9 presents the 1,4-diazepane (homopiperazine) ring that class-level SAR has shown can deliver 5-fold improved affinity (Ki = 7.4 nM vs. 38 nM for piperazine) and enhanced σ1/σ2 selectivity (selectivity ratios up to 11,542) [1][2]. The compound can be used as a core scaffold for systematic SAR exploration around the benzimidazole and diazepane N4 positions. Its dihydrochloride salt form ensures aqueous solubility compatible with standard binding assay buffers, eliminating DMSO interference artifacts .

GABAA Receptor Benzodiazepine Site Probe — Free NH Pharmacophore Validation

Leveraging the class-level benchmark of Ki = 16–29 nM established for benzimidazole-diazepine hybrids at the GABAA α1β2γ2 receptor [1], CAS 1351648-55-9 can serve as a structurally simplified probe to dissect the contribution of the methylene spacer versus a fused diazepine ring to receptor binding kinetics. The free benzimidazole NH provides a critical hydrogen-bond donor validated by molecular docking studies [1], making it suitable for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments where direct binding thermodynamics are measured.

Synthetic Intermediate for Histamine H1/Tachykinin Dual Antagonist Libraries

The unsubstituted 2-(1,4-diazepan-1-ylmethyl)-1H-benzimidazole core of CAS 1351648-55-9 maps directly onto the generic scaffold claimed in patents US20010034343A1 and WO9722604A1 for dual histamine H1 and tachykinin NK1 receptor antagonists [1][2]. Researchers can use this compound as a versatile late-stage diversification intermediate: the diazepane N4 secondary amine and the benzimidazole NH both offer orthogonal functionalization handles for parallel library synthesis via reductive amination, amide coupling, or N-arylation.

MCH Receptor 1 (MCHR1) Antagonist Lead Generation — Methylene-Linked Scaffold

The methylene-linked 2-(diazepan-1-ylmethyl)-1H-benzoimidazole architecture is a privileged scaffold in melanin-concentrating hormone receptor 1 (MCHR1) antagonist programs, as evidenced by the patent family EP1465635A2 [1]. CAS 1351648-55-9 provides a minimally substituted entry point into this chemical series. Researchers can benchmark their novel N4-substituted derivatives against known MCHR1 antagonists by starting from this core, with the methylene spacer distinguishing it from the piperazine-methyl analogs also claimed in the same patent family [1].

Quote Request

Request a Quote for 2-((1,4-diazepan-1-yl)methyl)-1H-benzo[d]imidazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.